(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pasakbumin A involves several steps, starting from the extraction of Eurycoma longifolia roots. The compound is then isolated using chromatographic techniques. The specific synthetic routes and reaction conditions are proprietary and vary depending on the research and industrial protocols .
Industrial Production Methods: Industrial production of Pasakbumin A typically involves large-scale extraction from Eurycoma longifolia roots, followed by purification processes such as high-performance liquid chromatography (HPLC). The yield and purity of the compound are optimized through various extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Pasakbumin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Pasakbumin A can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pasakbumin A, each with unique biological activities .
Scientific Research Applications
Pasakbumin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, including autophagy and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other infectious diseases.
Industry: Utilized in the development of herbal supplements and traditional medicines.
Mechanism of Action
Pasakbumin A exerts its effects by activating the ERK1/2-mediated signaling pathway, leading to the induction of autophagy in Mycobacterium tuberculosis-infected macrophages. This process enhances the production of antibacterial mediators and promotes the clearance of intracellular bacteria. The compound also modulates the NF-κB signaling pathway, contributing to its anti-tuberculosis activity .
Comparison with Similar Compounds
Eurycomanone: Another quassinoid isolated from Eurycoma longifolia with similar biological activities.
Quassin: A quassinoid with potent antimalarial and anticancer properties.
Bruceantin: Known for its antitumor and antiviral activities.
Uniqueness: Pasakbumin A is unique due to its specific mechanism of action involving the ERK1/2 and NF-κB signaling pathways, which are not commonly targeted by other quassinoids. Its ability to enhance autophagy and antibacterial mediator production makes it a promising candidate for developing new anti-tuberculosis therapies .
Properties
Molecular Formula |
C20H28O11 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate |
InChI |
InChI=1S/C20H24O9.2H2O/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11;;/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3;2*1H2/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20-;;/m0../s1 |
InChI Key |
RRXCMOJNEHOTBC-MHDOEDTOSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O.O.O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O.O.O |
Origin of Product |
United States |
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